1-(furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione

LXR agonist ABCA1 induction Nuclear receptor

1-(Furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione is a fully synthetic small molecule (C15H11N3O5, MW 313.26 g/mol) belonging to the 3-(arylamino)-1H-pyrrole-2,5-dione (substituted maleimide) class. Its core scaffold—a maleimide ring bearing an arylamino substituent at the 3-position and an N-furan-2-ylmethyl group—places it within a family of compounds explored for modulating nuclear receptor targets such as Liver X Receptor (LXR).

Molecular Formula C15H11N3O5
Molecular Weight 313.269
CAS No. 920948-24-9
Cat. No. B2766632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione
CAS920948-24-9
Molecular FormulaC15H11N3O5
Molecular Weight313.269
Structural Identifiers
SMILESC1=COC(=C1)CN2C(=O)C=C(C2=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O5/c19-14-8-13(15(20)17(14)9-12-2-1-7-23-12)16-10-3-5-11(6-4-10)18(21)22/h1-8,16H,9H2
InChIKeyBOQHIIKYTXRYSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione (CAS 920948-24-9): Chemical Identity and Scaffold Context for Procurement Evaluation


1-(Furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione is a fully synthetic small molecule (C15H11N3O5, MW 313.26 g/mol) belonging to the 3-(arylamino)-1H-pyrrole-2,5-dione (substituted maleimide) class [1]. Its core scaffold—a maleimide ring bearing an arylamino substituent at the 3-position and an N-furan-2-ylmethyl group—places it within a family of compounds explored for modulating nuclear receptor targets such as Liver X Receptor (LXR) [2]. The combination of the electron-withdrawing 4-nitrophenyl group and the furan-containing N-substituent distinguishes it from simpler N-alkyl or N-benzyl analogs that have been characterized in primary medicinal chemistry literature [2].

Why Generic Substitution of 1-(Furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione with In-Class Analogs Carries Procurement Risk


Within the 3-(phenylamino)-1H-pyrrole-2,5-dione series, minor structural modifications produce dramatic shifts in nuclear receptor selectivity and transcriptional efficacy. For instance, GSK3987 (1-benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione) acts as a potent pan-LXRα/β agonist with reported EC50 values of 50 nM and 40 nM, respectively [1]. Replacing the N-benzyl group with N-furan-2-ylmethyl while simultaneously substituting the 4-methoxyphenylamino moiety with a 4-nitrophenylamino group—as in the target compound—introduces substantial alterations in hydrogen-bond acceptor/donor count, lipophilicity (XLogP3 of 1.7 vs. higher values for more hydrophobic analogs), and topological polar surface area (108 Ų) [2]. These physicochemical differences are known to influence target engagement, selectivity, and ADME properties; without compound-specific experimental data, assuming functional equivalence to any literature-characterized analog is scientifically unfounded and may lead to experimental failure or irreproducible results in LXR- or ABCA1-dependent assays.

Quantitative Differentiation Evidence for 1-(Furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione (920948-24-9) Against Closest Comparators


Absence of Target-Specific Bioactivity Data Relative to LXR Agonist GSK3987 Precludes Direct Activity Comparison

A direct head-to-head comparison of 1-(furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione against the well-characterized LXR agonist GSK3987 (1-benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione) is not available in the primary literature. GSK3987 has been reported with EC50 values of 50 nM (LXRα-SRC1) and 40 nM (LXRβ-SRC1) in mammalian two-hybrid assays [1]. No equivalent EC50, IC50, or Kd data have been identified for the target compound in any peer-reviewed publication, patent, or authoritative database as of the search date. Procurement decisions cannot be based on assumed potency parity.

LXR agonist ABCA1 induction Nuclear receptor

Computed Physicochemical Property Profile Indicative of Distinct Solubility and Permeability Behavior vs. GSK3987

The target compound exhibits computed properties that are markedly different from the LXR agonist GSK3987. Its XLogP3 value of 1.7 and topological polar surface area (TPSA) of 108 Ų [1] contrast with the higher lipophilicity expected for GSK3987 (containing an additional phenyl ring at the 4-position of the maleimide core). Although explicit computed values for GSK3987 are not presented here, the structural differences (furan-2-ylmethyl vs. benzyl; 4-nitrophenyl vs. 4-methoxyphenyl; absence vs. presence of a 4-phenyl substituent) predict that the target compound has a lower logP and higher aqueous solubility, potentially impacting membrane permeability and oral bioavailability in a divergent manner. These are class-level inferences based on structural comparison, not experimental measurements.

Physicochemical properties Drug-likeness ADME prediction

Lack of Confirmatory Spectroscopic and Purity Data Hinders Quality Assurance vs. Commercially Characterized Analogs

While simpler analogs such as N-(2-furylmethyl)maleimide (CAS 32620-61-4) have NMR and MS spectra deposited in spectral databases (SpectraBase: 1H NMR and GC-MS) [1], the target compound lacks publicly available experimental spectroscopic characterization data in authoritative repositories. The PubChem entry for CID 16647993 contains only computed molecular descriptors and no experimental melting point, boiling point, retention time, or spectral data [2]. This absence of confirmatory analytical data limits the ability to verify compound identity and purity upon receipt, a standard requirement for procurement in regulated research environments.

Analytical characterization Quality control Procurement specification

Recommended Application Scenarios for 1-(Furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione (920948-24-9) Based on Current Evidence


Chemical Biology Probe Development for Nuclear Receptor Screening Cascades

Given the established precedent of 3-(phenylamino)-1H-pyrrole-2,5-diones as LXR ligands [1], the target compound may serve as a structurally differentiated starting point for probe development in nuclear receptor screening panels. Its distinct N-furan-2-ylmethyl and 4-nitrophenylamino substituents differentiate it from the extensively characterized benzyl/4-methoxyphenyl series. Researchers screening for novel LXRα/β modulators or evaluating SAR around the maleimide N-substituent can include this compound to explore the pharmacological impact of introducing a heterocyclic furan moiety and an electron-deficient aryl ring. Note that no confirmatory LXR activity data currently exist for this precise compound, so initial phenotypic or reporter-gene screening is required.

Structure-Activity Relationship (SAR) Expansion Around the Maleimide Core

This compound fills a specific SAR gap between N-alkyl-3-(arylamino)-pyrrole-2,5-diones synthesized via conventional condensation routes [1] and more complex 4-substituted analogs such as GSK3987 [2]. By procuring this compound, medicinal chemistry groups can systematically evaluate the contribution of the 4-nitrophenyl group (electron-withdrawing, capable of participating in charge-transfer interactions) and the furan-2-ylmethyl group (potential for hydrogen bonding via the furan oxygen) to target binding, selectivity, and cellular activity. Comparative SAR studies against the 4-methoxyphenyl, 4-chlorophenyl, and unsubstituted phenylamino analogs would generate actionable design principles for lead optimization.

In Silico and Crystallographic Fragment Screening Campaigns

The compound's relatively low molecular weight (313.26 g/mol) and moderate computed lipophilicity (XLogP3 = 1.7) [1] are within acceptable ranges for fragment-based screening. Its structural elements—the nitro group as a potential hydrogen-bond acceptor and the furan ring as a bioisostere—make it a suitable candidate for soaking into protein crystals of nuclear receptors (e.g., LXR LBD, as demonstrated for GSK3987 with PDB entry 2ACL [2]). Procurement for co-crystallography or virtual screening libraries enables the exploration of alternative binding modes that may not be accessible to the bulkier 4-phenyl-substituted analogs.

Analytical Method Development and Reference Standard Qualification

Owing to the absence of publicly available experimental spectroscopic data [1], laboratories with appropriate analytical capabilities may acquire this compound for the purpose of generating a comprehensive characterization package (1H/13C NMR, HRMS, HPLC purity, melting point). Establishing these data supports quality control for future procurement lots and creates a reference standard for distinguishing this compound from structurally similar impurities or degradation products that may arise during synthesis or storage.

Quote Request

Request a Quote for 1-(furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.